Fmoc-3-bromo-L-phenylalanine

概要

説明

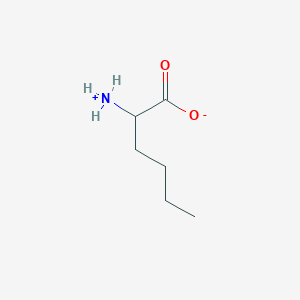

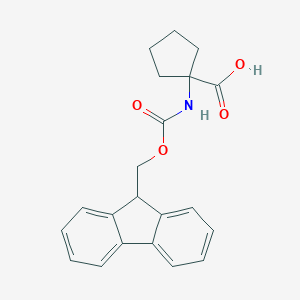

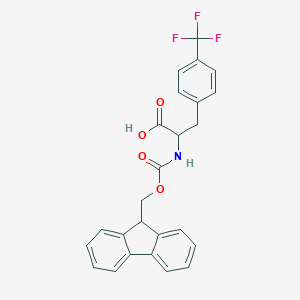

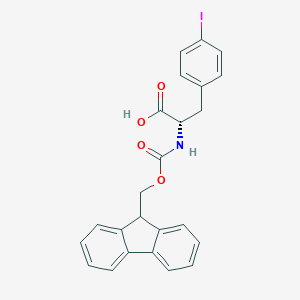

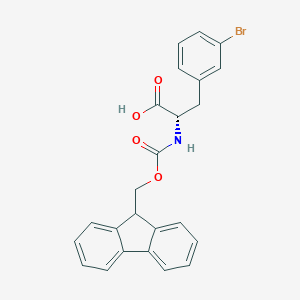

Fmoc-3-bromo-L-phenylalanine is a Fmoc protected amino acid used for proteomics research . It is a white to off-white powder . The molecular formula of Fmoc-3-bromo-L-phenylalanine is C24H20BrNO4 and it has a molecular weight of 466.30 .

Synthesis Analysis

The synthesis of Fmoc-3-bromo-L-phenylalanine involves the conversion of L-Phenylalanine to its acid chloride derivative by a suitable chemical reaction. The acid chloride compound is then reacted with Fmoc-imine to produce the (S)-N-FMOC-3-Bromophenylalanine .

Molecular Structure Analysis

The Fmoc-3-bromo-L-phenylalanine molecule contains a total of 53 bonds. There are 33 non-H bonds, 20 multiple bonds, 7 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl .

Chemical Reactions Analysis

Fmoc-3-bromo-L-phenylalanine is used in peptide synthesis . It is also used in the preparation of lifitegrast intermediate .

Physical And Chemical Properties Analysis

Fmoc-3-bromo-L-phenylalanine is a white to off-white powder . It has a molecular formula of C24H20BrNO4 and a molecular weight of 466.30 .

科学的研究の応用

Proteomics Research

Fmoc-3-bromo-L-phenylalanine is primarily used as a Fmoc protected amino acid in proteomics research. This protection is crucial for peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where the Fmoc group protects the amino group during the coupling of amino acids to form peptides .

Antibacterial Hydrogels

This compound has been found to display antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It acts as a small molecule hydrogelator that can reduce bacterial load both in vitro and in skin wound infections of mice .

Drug Delivery Systems

Due to its gelling abilities, Fmoc-3-bromo-L-phenylalanine derivatives are used in creating low molecular weight hydrogelators . These hydrogels have potential applications in drug delivery systems, providing a matrix for controlled release of therapeutic agents .

Tissue Engineering

The self-assembling properties of Fmoc-protected phenylalanine derivatives make them suitable for use in tissue engineering . They can form scaffolds that support cell growth and tissue formation .

Biomedical Applications

The compound’s ability to form hydrogels is also explored for various biomedical applications , such as cell culture mediums where the gel provides a three-dimensional structure for cell growth and differentiation .

Structural Studies

Understanding the self-assembly process of Fmoc-phenylalanine is important for structural studies. It helps in deciphering the role of non-covalent interactions in gel formation, which is essential for designing new materials with desired properties .

作用機序

Target of Action

Fmoc-3-bromo-L-phenylalanine, also known as FMOC-PHE(3-BR)-OH, primarily targets Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) . The compound’s antibacterial activity against Gram-negative bacteria is weaker due to its inability to cross the bacterial membrane .

Mode of Action

The compound’s mode of action is twofold. At higher concentrations, it triggers oxidative and osmotic stress, alters the membrane permeabilization and integrity, which kills gram-positive bacteria .

Biochemical Pathways

It is known that the compound reduces the levels of glutathione, a crucial antioxidant in cells . This reduction can disrupt various biochemical pathways, leading to oxidative stress and ultimately cell death .

Pharmacokinetics

It is known that the compound is a fmoc protected amino acid used for proteomics research

Result of Action

The primary result of FMOC-PHE(3-BR)-OH’s action is its antibacterial activity. It has been found to significantly reduce the bacterial load in both in vitro settings and in mouse wound infection models . The compound’s ability to trigger oxidative and osmotic stress and alter membrane permeabilization leads to the death of Gram-positive bacteria .

Action Environment

The action of FMOC-PHE(3-BR)-OH can be influenced by environmental factors. For instance, the compound’s antibacterial activity can be enhanced when combined with other antibiotics like aztreonam (AZT), which increases FMOC-PHE(3-BR)-OH’s permeability through the bacterial membrane . This suggests that the compound’s action, efficacy, and stability can be modulated by its environment.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-3-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALGTIKYXVBTAO-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370316 | |

| Record name | Fmoc-3-bromo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-3-bromo-L-phenylalanine | |

CAS RN |

220497-48-3 | |

| Record name | 3-Bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220497-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-3-bromo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。